alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol
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Overview
Description
Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol is a chemical compound known for its unique structural and functional properties It is a derivative of phenol and is characterized by the presence of a chloro group, a hydroxyl group, and an imino group attached to a cresol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol typically involves the condensation reaction between 5-chloro-2-hydroxyaniline and O-cresol. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound donates electrons to neutralize reactive oxygen species, thereby preventing oxidative damage to cells.
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol can be compared with other similar compounds, such as:
5-Chloro-2-hydroxyphenylacetamide: Similar in structure but lacks the imino group.
5-Chloro-2-hydroxyphenyl-5-oxopyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring instead of a cresol backbone.
5-Chloro-2-hydroxyphenyl-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-ylpyrrolidin-2-one: Contains additional heterocyclic rings and exhibits higher antioxidant activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol is a chemical compound with notable structural features, including a chloro group, hydroxyl group, and imino group attached to a cresol backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves a condensation reaction between 5-chloro-2-hydroxyaniline and O-cresol, often facilitated by an acid catalyst under reflux conditions. The resulting product is characterized by its unique functional groups which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : this compound acts as an electron donor, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components.
- Antimicrobial Activity : The compound exhibits the ability to disrupt microbial cell membranes, leading to cell lysis. This mechanism is crucial for its potential use as an antimicrobial agent .
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways, thereby inhibiting tumor growth.
Antioxidant Properties
The antioxidant properties of this compound have been studied extensively. It has been shown to scavenge free radicals effectively, which is essential for protecting cells from oxidative stress. The compound's ability to donate electrons allows it to stabilize free radicals, thus mitigating cellular damage.
Antimicrobial Studies
In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MIC) for several pathogens have been reported, indicating its potential application in treating infections:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
These findings suggest that the compound may be effective as a broad-spectrum antimicrobial agent .
Anticancer Research
Recent studies have highlighted the anticancer potential of this compound. In assays involving human cervical cancer cell lines (HeLa), the compound exhibited cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12 |
HCT116 | 15 |
A431 | 10 |
These results underscore the need for further investigation into the compound's mechanisms and applications in cancer therapy .
Case Studies and Research Findings
Several studies have focused on the biological activities of Schiff base compounds similar to this compound. For instance, research on related Schiff base complexes has shown enhanced antimicrobial and anticancer activities compared to their parent ligands. These findings suggest that modifications in chemical structure can significantly influence biological efficacy .
One notable study investigated the synthesis and biological evaluation of various metal complexes derived from Schiff bases, revealing that such complexes often exhibit superior activity against cancer cells compared to their free ligand counterparts. This trend emphasizes the importance of structural variations in enhancing biological performance .
Properties
CAS No. |
1761-31-5 |
---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
4-chloro-2-[(2-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10ClNO2/c14-10-5-6-13(17)11(7-10)15-8-9-3-1-2-4-12(9)16/h1-8,16-17H |
InChI Key |
MECAZNFEEJTGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)Cl)O)O |
Origin of Product |
United States |
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